Cas no 81527-04-0 (1H-Imidazole, 4,5-bis(4-methoxyphenyl)-2-(2-thienylthio)-)

1H-Imidazole, 4,5-bis(4-methoxyphenyl)-2-(2-thienylthio)- structure
81527-04-0 structure
Product name:1H-Imidazole, 4,5-bis(4-methoxyphenyl)-2-(2-thienylthio)-
CAS No:81527-04-0
MF:C21H18N2O2S2
MW:394.50982
CID:703790
PubChem ID:12832293

1H-Imidazole, 4,5-bis(4-methoxyphenyl)-2-(2-thienylthio)- Chemical and Physical Properties

Names and Identifiers

    • 1H-Imidazole, 4,5-bis(4-methoxyphenyl)-2-(2-thienylthio)-
    • 4,5-bis(4-methoxyphenyl)-2-thiophen-2-ylsulfanyl-1H-imidazole
    • DTXSID50511015
    • 81527-04-0
    • PMSRSEWSFQOTNC-UHFFFAOYSA-N
    • 4,5-Bis(4-methoxyphenyl)-2-[(thiophen-2-yl)sulfanyl]-1H-imidazole
    • SCHEMBL6484619
    • 4,5-bis(4-methoxyphenyl)-2-(2-thienylthio)imidazole
    • Inchi: InChI=1S/C21H18N2O2S2/c1-24-16-9-5-14(6-10-16)19-20(15-7-11-17(25-2)12-8-15)23-21(22-19)27-18-4-3-13-26-18/h3-13H,1-2H3,(H,22,23)
    • InChI Key: PMSRSEWSFQOTNC-UHFFFAOYSA-N
    • SMILES: COC1=CC=C(C=C1)C2=C(N=C(N2)SC3=CC=CS3)C4=CC=C(C=C4)OC

Computed Properties

  • Exact Mass: 394.08097017g/mol
  • Monoisotopic Mass: 394.08097017g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 6
  • Complexity: 454
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.7
  • Topological Polar Surface Area: 101Ų

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